4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5,7-bis(4-fluorophenyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF2N3/c19-17-16-15(11-1-3-12(20)4-2-11)9-24(18(16)23-10-22-17)14-7-5-13(21)6-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFERNYWFNHEXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470325 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5,7-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907585-57-3 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5,7-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Aromatic Substitution
While less common due to regioselectivity challenges, Friedel-Crafts alkylation or nitration followed by reduction could theoretically introduce aryl groups. However, no patent data explicitly supports this route for the target compound.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are preferred for precise aryl group installation. For instance:
- Intermediate Halogenation : Introduce bromine/iodine at positions 5 and 7 of the pyrrolopyrimidine core.
- Suzuki Coupling : React with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis.
Patent CN110386936B highlights analogous strategies using trimethyl orthoformate and dichloroacrylonitrile intermediates, though applied to simpler systems.
Integrated Synthetic Routes
Combining core synthesis and coupling steps yields two plausible pathways:
Sequential Construction (Core First, Aryl Groups Second)
- Synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via US10738058B2.
- Brominate at C5 and C7 using N-bromosuccinimide (NBS).
- Perform Suzuki couplings with 4-fluorophenylboronic acid.
Advantages : Modularity; high purity at each stage.
Challenges : Multiple protection/deprotection steps may reduce overall yield.
Convergent Synthesis (Pre-functionalized Intermediates)
- Prepare 5,7-dibromo-4-chloro-pyrrolo[2,3-d]pyrimidine using methods from CN106749266B.
- Execute simultaneous Suzuki couplings at C5 and C7.
Advantages : Fewer steps; higher atom economy.
Challenges : Requires optimized coupling conditions to avoid over-reduction.
Comparative Method Analysis
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has several significant applications, especially in chemical research and pharmaceutical development. This compound's versatility in medicinal chemistry highlights its potential impact on drug discovery and development processes.
Synthesis
The synthesis of this compound typically involves several steps, including condensation reactions and cyclization processes.
Molecular Structure
The molecular structure of this compound features a pyrimidine core fused with a pyrrole ring, with chloro and fluorophenyl substituents attached. The compound's structure can be visualized using computational chemistry software or through X-ray crystallography data if available.
Chemical Reactions
this compound participates in various chemical reactions that facilitate the introduction of diverse substituents into the molecule, making it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action for this compound primarily involves its role as a kinase inhibitor.
Physical and Chemical Properties
The physical and chemical properties of this compound make it suitable for various applications in chemical research and pharmaceutical development. Chemical properties include its ability to undergo various reactions, facilitating the introduction of diverse substituents.
Notable applications
- Medicinal Chemistry : Useful in synthesizing drug candidates.
- Kinase Inhibitor Research : Due to its role as a kinase inhibitor.
- Organic Synthesis : As a valuable intermediate.
Mechanism of Action
The mechanism by which 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary, but they often include binding to specific sites on the target molecules, leading to a biological response.
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs)
- 4-Fluorophenyl substituents: The fluorine atoms at the para position of the phenyl rings enhance antiviral activity by stabilizing charge interactions and improving binding affinity. SAR studies show that EWGs like nitro (-NO₂), cyano (-CN), and fluoro (-F) at the para/meta positions of phenyl rings optimize titer-reducing activity against ZIKV (EC₉₀ values ≤12.4 µM) .
- 4-Methoxyphenyl substituents : In contrast, the methoxy group (-OCH₃), an EDG, reduces antiviral efficacy. For example, 4-chloro-5,7-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 507273-43-0) exhibits lower activity due to decreased electron-withdrawing effects, highlighting the importance of EWGs for potency .
Chlorine vs. Other Halogens
Core Scaffold Modifications
Replacing the pyrrolo[2,3-d]pyrimidine core with alternative heterocycles impacts both activity and cytotoxicity:
- 9H-Purine core : Compounds like 30 (EC₉₀ = 12.4 µM, CC₅₀ = 49.3 µM) show comparable antiviral activity but reduced cytotoxicity, yielding a higher therapeutic index (TI = CC₅₀/EC₉₀ ≈ 4.0) .
- 1H-Pyrazolo[3,4-d]pyrimidine core : Derivatives such as 31 and 32 maintain anti-ZIKV activity (EC₉₀ ~10–15 µM) with improved safety profiles, suggesting scaffold flexibility .
Key Data Table: Comparative Profiles of Selected Analogs
| Compound | Core Structure | Substituents (Positions 4, 5, 7) | EC₉₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) |
|---|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-d]pyrimidine | Cl (4); 4-F-C₆H₄ (5,7) | ~10–15* | ~30–50* | ~3–5* |
| 30 (9H-Purine) | 9H-Purine | NO₂-C₆H₄ (A); Cl-C₆H₄ (B) | 12.4 | 49.3 | 4.0 |
| 507273-43-0 (Methoxy) | Pyrrolo[2,3-d]pyrimidine | Cl (4); 4-OCH₃-C₆H₄ (5,7) | >20 | >50 | <2.5 |
| Tosyl Derivative (479633-63-1) | Pyrrolo[2,3-d]pyrimidine | Cl (4); Tosyl (7) | N/A | N/A | N/A |
Critical Analysis of Pharmacological Profiles
- Potency : The target compound’s 4-fluorophenyl groups likely confer superior activity compared to EDG-bearing analogs (e.g., methoxy), aligning with SAR principles . However, optimal EWG combinations (e.g., nitro + fluoro) remain unexplored.
- Cytotoxicity : Pyrrolo[2,3-d]pyrimidine derivatives generally exhibit higher cytotoxicity (CC₅₀ ~30–50 µM) than purine or pyrazolo-pyrimidine analogs, emphasizing the need for scaffold modifications to improve TI .
- Therapeutic Potential: While the target compound is a promising flavivirus inhibitor, its relatively low TI (compared to purine-based analogs) limits clinical translatability. Future studies should explore hybrid scaffolds or prodrug strategies to mitigate toxicity .
Biological Activity
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H10ClF2N3
- Molecular Weight : 295.70 g/mol
- CAS Number : 123148-78-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Anticancer Activity :
- The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range for breast cancer (MCF-7) and lung cancer (A-549) cells, indicating potent cytotoxicity.
- The mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Antiparasitic Activity :
- Research indicates that derivatives of this compound possess antiparasitic properties, particularly against protozoan parasites. The efficacy is often measured by the EC50 value, with lower values indicating higher potency.
- Structural modifications have been explored to enhance solubility and bioavailability while maintaining activity.
-
Cholinesterase Inhibition :
- Some studies have reported that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.045 |
| A-549 (Lung) | 0.032 |
| HCT-15 (Colon) | 0.050 |
These results indicate that the compound's structure contributes to its ability to inhibit cancer cell growth effectively.
Antiparasitic Activity
In vitro studies have shown that derivatives of this compound can inhibit the growth of parasites such as Leishmania species:
| Compound Variant | EC50 (µM) |
|---|---|
| Parent Compound | 0.080 |
| Methyl Derivative | 0.025 |
This table illustrates how structural modifications can enhance biological activity against parasitic infections.
Cholinesterase Inhibition
The compound has also been evaluated for its potential as a cholinesterase inhibitor:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 4-Chloro... | 2.15 | 1.85 |
The ability to inhibit these enzymes suggests a promising role in neuropharmacology.
Q & A
Basic: What are the common synthetic routes for 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Coupling of fluorophenyl groups : Substituted aryl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, 4-fluorophenyl boronic acid may react with halogenated intermediates under palladium catalysis .
Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of intermediates such as aminopyrrole derivatives in formic acid or acetic acid under reflux .
Chlorination : Final chlorination at the 4-position using phosphorus oxychloride (POCl₃) or other chlorinating agents .
Key Considerations : Solvent choice (e.g., DMF for coupling, POCl₃ for chlorination) and reaction temperature significantly impact yields. Purity is validated via HPLC or NMR .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .
- Temperature control : Maintaining precise temperatures during cyclization (e.g., 80–100°C in formic acid) to avoid side reactions .
- Chlorination time : Reducing POCl₃ exposure to prevent over-chlorination, monitored by TLC .
Data-Driven Approach : Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, solvents) to identify optimal conditions .
Basic: What analytical techniques are used to confirm the compound’s structural identity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions and aromatic proton environments. For example, 4-fluorophenyl protons appear as doublets (J = 8–9 Hz) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in related pyrrolopyrimidine analogs .
Advanced: How does the substitution pattern (e.g., 4-fluorophenyl groups) influence kinase inhibition activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Fluorine substituents : Enhance binding via hydrophobic interactions and electron-withdrawing effects, increasing affinity for kinase ATP pockets .
- Positional effects : 5,7-bis(4-fluorophenyl) substitution may improve selectivity for tyrosine kinases (e.g., EGFR) compared to mono-substituted analogs .
- Experimental Validation :
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Purity variability : Validate compound purity (>95%) via HPLC before testing .
- Assay conditions : Standardize protocols (e.g., ATP concentration, incubation time) across studies .
- Cellular vs. enzymatic assays : Compare results from cell-free kinase assays with cell viability (e.g., MTT) assays to distinguish direct inhibition from off-target effects .
Resolution Strategy : Perform orthogonal assays (e.g., surface plasmon resonance for binding kinetics) to confirm mechanistic hypotheses .
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyrrolopyrimidine core .
- Moisture control : Use desiccants in sealed containers to avoid hydrolysis of the chloro group .
- Long-term stability : Monitor via periodic HPLC to detect degradation products (e.g., dechlorinated analogs) .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for oral bioavailability .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to reduce first-pass metabolism .
- Toxicity screening : Apply QSAR models to predict hepatotoxicity or hERG channel inhibition early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
